3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 917894-56-5
VCID: VC16911244
InChI: InChI=1S/C14H12O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9,15H,10H2,1H3
SMILES:
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol

CAS No.: 917894-56-5

Cat. No.: VC16911244

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol - 917894-56-5

Specification

CAS No. 917894-56-5
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol
Standard InChI InChI=1S/C14H12O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9,15H,10H2,1H3
Standard InChI Key QFBZMXSTWJPUGS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=CC=CC=C2C=C1)C#CCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol (C₁₄H₁₂O₂) features a naphthalene ring system substituted with a methoxy (-OCH₃) group at position 2 and a propargyl alcohol (-CH₂C≡C-OH) chain at position 1. The naphthalene core provides a planar, aromatic scaffold that facilitates π-π stacking interactions, while the methoxy group introduces electron-donating effects, modulating the electronic density of the aromatic system. The propargyl alcohol moiety contributes a terminal alkyne and hydroxyl group, both of which are reactive sites for further chemical modifications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.25 g/mol
IUPAC Name3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol
Key Functional GroupsMethoxy, propargyl alcohol

The compound’s stereoelectronic profile is influenced by the conjugation between the naphthalene π-system and the propargyl chain, which may enhance its stability and reactivity in cross-coupling reactions.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol can be conceptualized through retrosynthetic disconnections targeting the naphthalene-propargyl linkage. Two plausible routes include:

  • Alkyne Alkylation: Coupling a 2-methoxynaphthalene-1-yl halide with propargyl alcohol under basic conditions.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling between 1-iodo-2-methoxynaphthalene and propargyl alcohol.

Stepwise Synthesis

A hypothetical synthesis involves:

  • Preparation of 1-Iodo-2-methoxynaphthalene: Electrophilic iodination of 2-methoxynaphthalene using iodine and silver triflate.

  • Sonogashira Coupling: Reaction with propargyl alcohol in the presence of Pd(PPh₃)₄ and CuI, yielding the desired product.

This route leverages well-established cross-coupling methodologies, ensuring regioselectivity and functional group compatibility.

Physicochemical Properties

Solubility and Stability

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the aromatic system promotes dissolution in nonpolar solvents. The propargyl alcohol moiety introduces sensitivity to acidic conditions, necessitating anhydrous handling to prevent decomposition.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), methoxy singlet (δ 3.9 ppm), and propargyl protons (δ 2.5–3.0 ppm).

  • IR Spectroscopy: O-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-O stretch (~1250 cm⁻¹).

Reactivity and Functionalization

Alkyne Reactivity

The terminal alkyne undergoes:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to form triazoles.

  • Hydroalkylation: Acid-catalyzed addition to alkenes for carbon-carbon bond formation.

Hydroxyl Group Modifications

The hydroxyl group can be:

  • Esterified: Using acyl chlorides to form esters.

  • Oxidized: To a ketone under Jones oxidation conditions.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Naphthalene Derivatives

CompoundKey DifferencesReactivity Profile
2-MethoxynaphthaleneLacks propargyl alcoholLimited functionalization
1-Naphthol Propargyl EtherEther linkage vs. alcoholEnhanced stability
3-(Naphthalen-1-yl)propiolic acidCarboxylic acid substituentAcid-base reactivity

The presence of both methoxy and propargyl alcohol groups in 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol distinguishes it from analogs, enabling multifunctional reactivity.

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